molecular formula C15H11FO3 B5311845 4-acetylphenyl 4-fluorobenzoate

4-acetylphenyl 4-fluorobenzoate

Cat. No.: B5311845
M. Wt: 258.24 g/mol
InChI Key: ZCDBEKLXWOJHBJ-UHFFFAOYSA-N
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Description

4-acetylphenyl 4-fluorobenzoate is an organic compound that consists of an acetylphenyl group and a fluorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetylphenyl 4-fluorobenzoate typically involves the esterification of 4-acetylphenol with 4-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts may be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-acetylphenyl 4-fluorobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetylphenol and 4-fluorobenzoic acid.

    Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the fluorobenzoate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 4-acetylphenol and 4-fluorobenzoic acid.

    Reduction: 4-(1-hydroxyethyl)phenyl 4-fluorobenzoate.

    Substitution: Products depend on the nucleophile used, such as 4-acetylphenyl 4-aminobenzoate or 4-acetylphenyl 4-thiobenzoate.

Scientific Research Applications

4-acetylphenyl 4-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-acetylphenyl 4-fluorobenzoate depends on the specific context in which it is used. For example, in enzymatic reactions, the ester bond may be cleaved by esterases, leading to the formation of 4-acetylphenol and 4-fluorobenzoic acid. The fluorine atom in the fluorobenzoate group can also participate in interactions with biological molecules, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-acetylphenyl benzoate: Similar structure but lacks the fluorine atom.

    4-fluorophenyl 4-fluorobenzoate: Contains two fluorine atoms, one in each aromatic ring.

    4-acetylphenyl 4-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

4-acetylphenyl 4-fluorobenzoate is unique due to the presence of both an acetyl group and a fluorine atom, which can influence its reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(4-acetylphenyl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-10(17)11-4-8-14(9-5-11)19-15(18)12-2-6-13(16)7-3-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDBEKLXWOJHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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